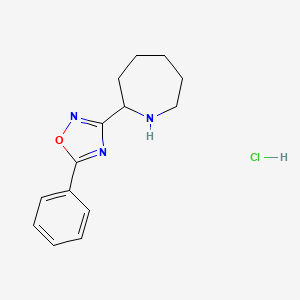
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochlorid
Übersicht
Beschreibung
“2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride”, also known as POA hydrochloride, is a chemical compound that has been the subject of scientific research due to its various potential applications in different fields. It has a molecular weight of 279.77 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride” consists of a five-membered heterocyclic ring that possesses two carbon, two nitrogen, and one oxygen atom .Physical and Chemical Properties Analysis
“2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride” is a powder with a molecular weight of 279.77 g/mol . It has a CAS Number of 1461708-83-7 .Wissenschaftliche Forschungsanwendungen
Ich habe eine Recherche zu den wissenschaftlichen Forschungsanwendungen von 1,2,4-Oxadiazolen durchgeführt, zu denen auch „2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochlorid“ gehört. Im Folgenden finden Sie sechs mögliche Anwendungen, die in separate Abschnitte gegliedert sind:
Bewertung der Enzymaktivität
Verbindungen, die den 1,2,4-Oxadiazol-Rest enthalten, wurden bei der Bewertung der Enzymaktivität eingesetzt. Beispielsweise können sie mit guter Präzision zur Messung der alkalischen Phosphatase (ALP)-Aktivität im menschlichen Serum eingesetzt werden .
Anti-Infektionsmittel
Die Forschung zeigt, dass unterschiedlich substituierte 1,2,4-Oxadiazole anti-infektiöse Eigenschaften mit Aktivität gegen Bakterien, Viren und Parasiten wie Trypanosoma cruzi aufweisen .
SENP-Inhibitoren
Diese Verbindungen sind als Klasse von SENP2-Inhibitoren nützlich und können zur Entwicklung neuartiger Therapeutika eingesetzt werden, die auf SUMO-spezifische Proteasen (SENPs) bei verschiedenen Krankheiten abzielen .
Arzneimittelforschung
Die Oxadiazol-Derivate sind aufgrund ihrer breiten Palette an Anwendungen in der Pharmazie und ihres Potenzials für die Entwicklung neuer Therapeutika von großem Interesse in der Arzneimittelforschung .
Landwirtschaftliche Chemikalien
Die Derivate des 1,2,4-Oxadiazols haben ein breites Spektrum an landwirtschaftlichen biologischen Aktivitäten gezeigt und können zur Entwicklung effizienter und risikoarmer chemischer Pestizide eingesetzt werden .
Materialwissenschaft
Diese Verbindungen finden auch Anwendungen in der Materialwissenschaft, wie z. B. in der Herstellung von Szintillationsmaterialien und in der Farbstoffindustrie, aufgrund ihrer einzigartigen chemischen Eigenschaften .
Wirkmechanismus
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been reported to exhibit anti-infective properties .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This could potentially influence their interaction with biological targets.
Result of Action
Related 1,2,4-oxadiazole compounds have been associated with anti-infective activity .
Biochemische Analyse
Biochemical Properties
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their functions. For instance, it may interact with oxidoreductases, influencing redox reactions within cells. Additionally, its interaction with transport proteins can affect the movement of ions and molecules across cellular membranes .
Cellular Effects
The effects of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride on cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, thereby affecting phosphorylation cascades that regulate cell growth, differentiation, and apoptosis. Furthermore, its impact on gene expression can result in changes in the production of key metabolic enzymes, altering cellular energy balance and biosynthetic pathways .
Molecular Mechanism
At the molecular level, 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by occupying the active site or allosteric sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it may activate certain enzymes by stabilizing their active conformations. This compound can also influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in chromatin structure and gene accessibility .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride over time are critical factors in its experimental use. In laboratory settings, this compound has been observed to maintain its activity for extended periods under controlled conditions. Exposure to light, heat, or reactive chemicals can lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that its effects on cellular function can persist, with potential cumulative impacts on cell viability and function .
Dosage Effects in Animal Models
In animal models, the effects of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride vary with dosage. At low doses, it may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or gene expression changes. At higher doses, toxic effects can be observed, including cellular damage, oxidative stress, and disruption of normal metabolic processes. Threshold effects are critical to determine the safe and effective dosage range for experimental and potential therapeutic applications .
Metabolic Pathways
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. It may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities. These metabolic processes can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, accumulating in particular cellular compartments or tissues. Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific binding sites. Understanding these transport mechanisms is crucial for optimizing its experimental use and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride is essential for its activity and function. This compound may be directed to specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization can affect its interaction with biomolecules and its overall biochemical effects. For instance, mitochondrial localization may influence cellular energy metabolism, while nuclear localization can impact gene expression and chromatin structure .
Eigenschaften
IUPAC Name |
3-(azepan-2-yl)-5-phenyl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-3-7-11(8-4-1)14-16-13(17-18-14)12-9-5-2-6-10-15-12;/h1,3-4,7-8,12,15H,2,5-6,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVWGQGJYBVORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=NOC(=N2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Azabicyclo[3.2.1]octane-6,7-diol](/img/structure/B1471072.png)

![[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1471078.png)
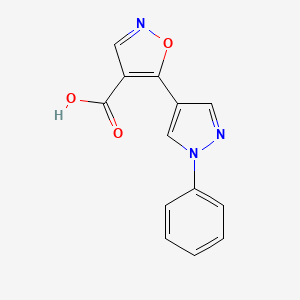
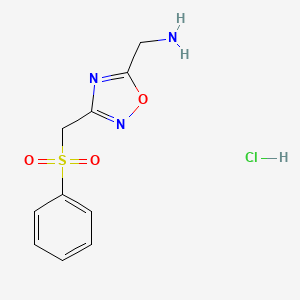
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1471081.png)
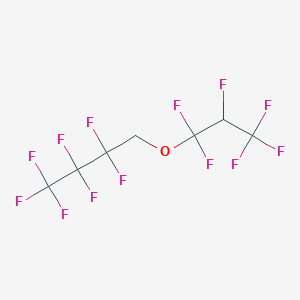
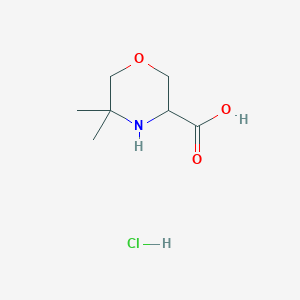


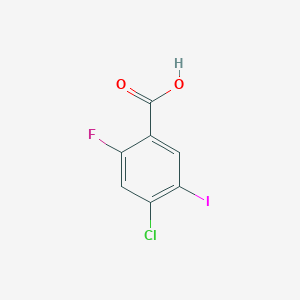
![2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid](/img/structure/B1471092.png)


